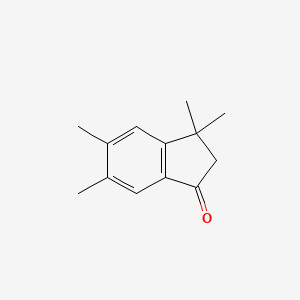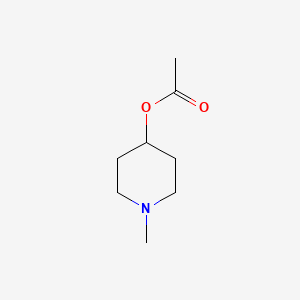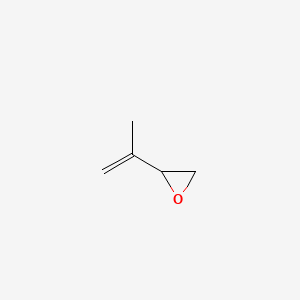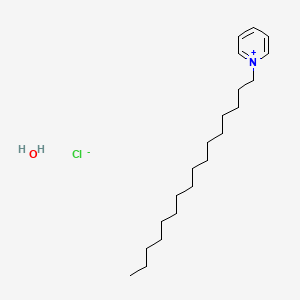
Cetylpyridinium chloride monohydrate
Overview
Description
Cetylpyridinium chloride monohydrate (CPC) is a quaternary ammonium compound with broad-spectrum antimicrobial activity . It is typically found as an active ingredient in mouthwashes, toothpastes, lozenges, throat sprays, breath sprays, and nasal sprays . It generally mediates an antiseptic activity and protective action against dental plaque and reducing gingivitis .
Synthesis Analysis
A study on the synthesis of cetylpyridinium chloride/Keggin-Al30 modified montmorillonite was carried out . The loading characteristics of CPC on montmorillonite and structural changes of montmorillonite before and after the modification were studied .Molecular Structure Analysis
The molecular formula of cetylpyridinium chloride is C21H38NCl . In its pure form, it is a solid at room temperature . It has a melting point of 77 °C when anhydrous or 80–83 °C as a monohydrate .Chemical Reactions Analysis
Cetylpyridinium chloride is a cationic surfactant . It binds with the cell membranes of bacteria, piercing them and causing them to leak cell components, causing the bacteria to die .Physical And Chemical Properties Analysis
Cetylpyridinium chloride monohydrate has the molecular formula C21H38ClN.H2O and a molar mass of 358.01 g/mol . It is a solid at room temperature and has a melting point of 80 - 84 °C . It is soluble in water but insoluble in acetone, acetic acid, or ethanol .Scientific Research Applications
Antimicrobial Activity Against Staphylococcus aureus
CPC has demonstrated biocidal activity against a broad spectrum of bacteria, including Staphylococcus aureus . Research has shown that when combined with β-cyclodextrin (βCD), CPC exhibits a higher antimicrobial activity. This is attributed to a different mechanism of interaction with the bacterial membrane, which has been investigated using techniques like Dynamic Light Scattering (DLS), Zeta Potential (ZP) titrations, and Isothermal Titration Calorimetry (ITC) .
Controlled-Release Properties
Cetylpyridinium Trichlorostannate (CPC-Sn), a compound comprising CPC and stannous chloride, has been synthesized and studied for its controlled-release properties. This is particularly relevant in pharmaceutical applications where a sustained release of the active ingredient is desirable. Electrical Resistance Tomography has been used to investigate these properties, demonstrating that CPC-Sn exhibits extended-release properties in an aqueous environment .
Pharmaceutical Applications
CPC is suitable for various analytical applications in the pharmaceutical industry. It is used in pharma release testing, method development for qualitative and quantitative analyses, and other calibration requirements. Its role as a certified reference material underlines its importance in ensuring the accuracy and consistency of pharmaceutical products .
Mechanisms of Bacterial and Virus Inactivation
The compound is used to study the mechanisms of bacterial and virus inactivation by cationic quaternary ammonium detergents. Understanding these mechanisms is crucial for developing new strategies to combat microbial resistance and ensuring the efficacy of disinfectants .
Mechanism of Action
- Role : By interacting with cell membranes, it disrupts their integrity, leading to cell lysis and eventual death of microorganisms .
- Virulence Factors : The compound inhibits the production of virulence factors by microorganisms, contributing to overall oral health .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Future Directions
While there is little awareness about potential risks of the widespread use of antiseptics in oral care, cetylpyridinium chloride is one of the most commonly used antiseptics in oral care products . The aim of future research is to summarize the current literature on CPC, particularly focusing on its mechanism of action, its antimicrobial efficacy toward biofilms, and on potential risks of resistance toward this antiseptic as well as underlying mechanisms .
properties
IUPAC Name |
1-hexadecylpyridin-1-ium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRBQADEGXVDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975463 | |
| Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cetylpyridinium chloride monohydrate | |
CAS RN |
6004-24-6 | |
| Record name | Cetylpyridinium chloride monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetylpyridinium chloride [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetylpyridinium chloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9OM4SK49P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



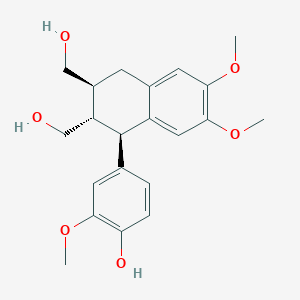

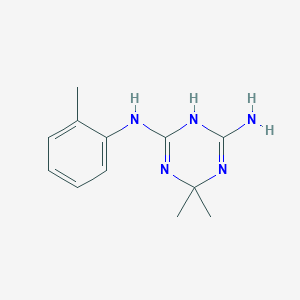
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)
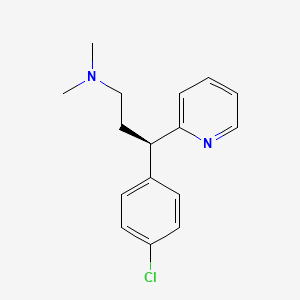
![ethyl 2-[3-[(E)-2-nitroethenyl]indol-1-yl]acetate](/img/structure/B1198160.png)

![[[1-(2-Chloroethyl)-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1198163.png)

